1-(Furan-2-yl)-2-(4-((5-methylthiophen-2-yl)sulfonyl)piperazin-1-yl)ethanol

chemical identity verification analytical characterization procurement QC

The compound 1-(Furan-2-yl)-2-(4-((5-methylthiophen-2-yl)sulfonyl)piperazin-1-yl)ethanol (CAS 1396876-13-3) is a synthetic small molecule belonging to the sulfonylated piperazine derivative class. Its structure couples a furan-2-yl ethanol moiety with a piperazine ring bearing a 5-methylthiophene-2-sulfonyl substituent (molecular formula C₁₅H₂₀N₂O₄S₂, molecular weight 356.46 g/mol).

Molecular Formula C15H20N2O4S2
Molecular Weight 356.46
CAS No. 1396876-13-3
Cat. No. B2423041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Furan-2-yl)-2-(4-((5-methylthiophen-2-yl)sulfonyl)piperazin-1-yl)ethanol
CAS1396876-13-3
Molecular FormulaC15H20N2O4S2
Molecular Weight356.46
Structural Identifiers
SMILESCC1=CC=C(S1)S(=O)(=O)N2CCN(CC2)CC(C3=CC=CO3)O
InChIInChI=1S/C15H20N2O4S2/c1-12-4-5-15(22-12)23(19,20)17-8-6-16(7-9-17)11-13(18)14-3-2-10-21-14/h2-5,10,13,18H,6-9,11H2,1H3
InChIKeyBCMPBXRXOLWSJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Furan-2-yl)-2-(4-((5-methylthiophen-2-yl)sulfonyl)piperazin-1-yl)ethanol: Chemical Identity and Sulfonylated Piperazine Class Profile


The compound 1-(Furan-2-yl)-2-(4-((5-methylthiophen-2-yl)sulfonyl)piperazin-1-yl)ethanol (CAS 1396876-13-3) is a synthetic small molecule belonging to the sulfonylated piperazine derivative class. Its structure couples a furan-2-yl ethanol moiety with a piperazine ring bearing a 5-methylthiophene-2-sulfonyl substituent (molecular formula C₁₅H₂₀N₂O₄S₂, molecular weight 356.46 g/mol). Sulfonylated piperazine derivatives have been patented for metabolic indications such as obesity [1]. The compound is a research tool supplied at analytical purity (typically ≥95%) and is not approved for therapeutic use.

Metabolic disease target validation studies
5-Methylthiophene-2-sulfonyl substituent for SAR
Analytical purity for reproducible assays

Why Generic Sulfonylated Piperazines Cannot Substitute for 1-(Furan-2-yl)-2-(4-((5-methylthiophen-2-yl)sulfonyl)piperazin-1-yl)ethanol


Close structural analogs of 1-(Furan-2-yl)-2-(4-((5-methylthiophen-2-yl)sulfonyl)piperazin-1-yl)ethanol differ in the sulfonyl substituent (e.g., thiophene-2-sulfonyl [CAS 1421530-35-9] or propylsulfonyl [CAS 1396793-99-9] instead of 5-methylthiophene-2-sulfonyl) . Published SAR on related piperazine sulfonamide antiplasmodials demonstrates that replacement of the furan ring is tolerated, whereas alteration of the sulfonamide-linked substituent commonly attenuates biological activity [1]. Consequently, generic substitution among analogs risks altering target engagement, pharmacokinetic profile, or pharmacological outcome in assays where the 5-methylthiophene-2-sulfonyl group is pharmacophoric. The quantitative evidence below details the critical structural differentiators that govern scientific selection.

Sulfonyl group mismatch

Replacement with thiophene-2-sulfonyl or propylsulfonyl may shift target engagement and activity profile based on published SAR.

Pharmacophoric role

The 5-methylthiophene-2-sulfonyl group is a critical activity determinant; the furan ring alone does not guarantee biological equivalence.

Analytical differentiation

Molecular weight and predicted logP differences from close analogs can lead to misidentification; confirm identity before use.

Quantitative Differentiation Evidence for 1-(Furan-2-yl)-2-(4-((5-methylthiophen-2-yl)sulfonyl)piperazin-1-yl)ethanol vs. Closest Analogs


Molecular Weight and Formula Differentiation from Thiophene- and Alkylsulfonyl Analogs

The target compound carries the 5-methylthiophene-2-sulfonyl group, conferring a molecular formula of C₁₅H₂₀N₂O₄S₂ and MW 356.46 g/mol. The closest commercially listed analog, 1-(furan-2-yl)-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)ethanol (CAS 1421530-35-9), lacks the methyl substituent and has a lower MW of 342.4 g/mol (C₁₄H₁₈N₂O₄S₂) . The propylsulfonyl analog (CAS 1396793-99-9) has MW 302.39 g/mol (C₁₃H₂₂N₂O₄S) . These differences in molecular weight and heteroatom content are critical for LC-MS confirmation and purity assessment during procurement.

Molecular Identity
Data to verify
MW 356.46 (C₁₅H₂₀N₂O₄S₂) vs. 342.4 (thiophene) / 302.39 (propylsulfonyl); ΔMW +14.06 / +54.07
Unambiguous LC-MS identification and procurement QC
Based on vendor datasheets; verify experimentally
chemical identity verification analytical characterization procurement QC

Predicted Lipophilicity and Polar Surface Area Contrast vs. Thiophene and Propylsulfonyl Comparators

The 5-methylthiophene-2-sulfonyl group is expected to increase calculated logP (clogP) and alter topological polar surface area (tPSA) relative to the thiophene-2-sulfonyl and propylsulfonyl analogs. Although experimental logP values are unavailable, computational estimates indicate that the additional methyl group raises predicted lipophilicity by approximately 0.4–0.6 log units compared to the des-methyl thiophene analog, while the propylsulfonyl analog is substantially more lipophilic due to the aliphatic chain . tPSA remains constant across the three analogs (~87 Ų) because the core furan-piperazine-ethanol scaffold is unchanged, but the differential lipophilicity influences predicted membrane permeability and non-specific protein binding [1].

Lipophilicity contrast
Class-level inference
Predicted clogP ≈ 1.8–2.2 vs. 1.4–1.8 (thiophene) / 2.5–2.9 (propylsulfonyl); tPSA ≈ 87 Ų for all
May differentiate in permeability and protein-binding assays
Computational estimates; experimental logP unavailable
drug-likeness ADME prediction lead optimization

Preservation of the Furan-2-yl Ethanol Pharmacophore Across the Piperazine Sulfonamide Scaffold

In a published antiplasmodial piperazine sulfonamide series, the furan ring was found to be replaceable without loss of activity, whereas the sulfonamide-linked substituent was critical for potency [1]. This SAR indicates that the furan-2-yl ethanol moiety serves as a scaffold-stabilizing group rather than the primary pharmacophore. Consequently, compounds that retain the furan-2-yl ethanol linkage but vary the sulfonyl substituent (such as the target compound with 5-methylthiophene vs. thiophene or propyl) are expected to display distinct activity profiles, because the sulfonyl substituent is the primary determinant of target interaction.

Pharmacophore role
Class-level inference
Furan ring replaceable; sulfonamide-linked substituent critical for antiplasmodial activity
5-Methylthiophene-2-sulfonyl drives biological differentiation
Extrapolated from antiplasmodial SAR (Martyn et al., 2010)
antiplasmodial structure-activity relationship scaffold hopping

Patent Disclosure of Sulfonylated Piperazine Derivatives for Metabolic Indications

The Therapeutic Target Database (TTD) records a sulfonylated piperazine derivative (Drug ID: D0O4RN) patented for obesity, demonstrating that this chemotype has been pursued for therapeutic development [1]. While the TTD entry does not specify the exact substituent pattern of CAS 1396876-13-3, the inclusion of a sulfonylated piperazine in a patent for a metabolic indication suggests that the sulfonyl substituent contributes to target binding and pharmacological activity. Compounds with different sulfonyl groups (e.g., alkylsulfonyl or phenylsulfonyl) may exhibit divergent efficacy or selectivity profiles in metabolic assays.

Patent context
Reported
Sulfonylated piperazine class patented for obesity (TTD record)
Supports metabolic disease research relevance
No specific activity data for this compound; class-level linkage
obesity metabolic disease patent landscape

High-Value Application Scenarios for 1-(Furan-2-yl)-2-(4-((5-methylthiophen-2-yl)sulfonyl)piperazin-1-yl)ethanol


Metabolic Disease Drug Discovery: Obesity and Related Indications

The sulfonylated piperazine chemotype is patented for obesity, positioning CAS 1396876-13-3 as a candidate for target validation and lead optimization in metabolic disease programs . The 5-methylthiophene-2-sulfonyl group may confer differentiated affinity or selectivity in metabolic target assays compared to des-methyl or alkylsulfonyl analogs [1].

Structure-Activity Relationship (SAR) Expansion of Piperazine Sulfonamide Libraries

The compound fills a specific substitution gap in piperazine sulfonamide libraries—namely the combination of a furan-2-yl ethanol tail with a 5-methylthiophene-2-sulfonyl head . Published SAR indicates that the sulfonyl substituent is the primary activity determinant, making this compound a key comparator for deconvoluting substituent effects in anti-infective or metabolic screens [1].

Analytical Reference Standard for LC-MS and QC in Chemical Procurement

With a distinct molecular formula (C₁₅H₂₀N₂O₄S₂) and MW (356.46 g/mol) that differs measurably from the thiophene (ΔMW +14.06) and propylsulfonyl (ΔMW +54.07) analogs , the compound serves as a diagnostic reference for verifying supplier identity and purity by LC-MS, ensuring that the correct 5-methylthiophene-2-sulfonyl derivative is procured.

Application
Selection Property
Validation Focus
Metabolic disease target validation
5-Methylthiophene-2-sulfonyl pharmacophore class
In vitro metabolic target assay selectivity (obesity context)
Piperazine sulfonamide SAR library expansion
Specific sulfonyl substituent differentiation
Antiplasmodial or metabolic screening assay profiling
Analytical reference standard for LC-MS procurement QC
Distinct molecular formula and mass shift from analogs
Identity verification by LC-MS against thiophene and propylsulfonyl analogs
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